(2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
(2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, and a thiazepan ring with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the bromination of 5-methoxyphenol to introduce the bromo group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Large-scale reactors and continuous flow processes are often employed to achieve efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: Its unique chemical structure makes it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The bromo and methoxy groups play a crucial role in its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
. Similar compounds may include other bromo-substituted phenyl derivatives or thiazepan analogs. the presence of both bromo and methoxy groups, along with the thiazepan ring, gives this compound distinct properties and advantages.
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Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2S/c1-23-15-7-8-17(20)16(13-15)19(22)21-10-9-18(24-12-11-21)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGCCKGDPZXDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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